4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol
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Overview
Description
4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol typically involves the condensation reaction between 5-chloro-3-phenylindole-1-carbaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Mechanism of Action
The biological activity of 4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anticancer effects may involve the induction of apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol can be compared with other Schiff bases and indole derivatives:
Indole Derivatives: Indole-3-carbinol is another compound with notable anticancer properties, but it operates through different mechanisms and targets.
The uniqueness of this compound lies in its combined structural elements, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-22-11-15(7-10-21(22)26)13-24-25-14-19(16-5-3-2-4-6-16)18-12-17(23)8-9-20(18)25/h2-14,26H,1H3/b24-13+ |
InChI Key |
ARIKAIFKJOIJAE-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4)O |
Origin of Product |
United States |
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